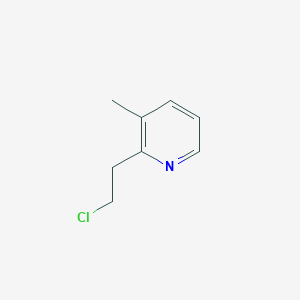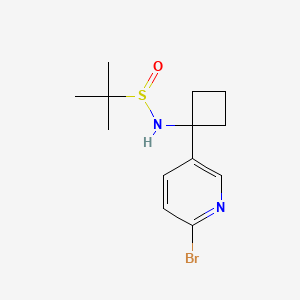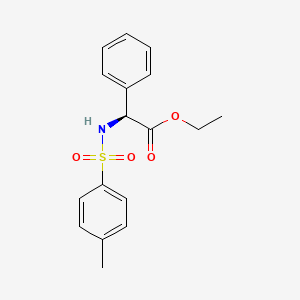
6,7-Dibromoquinoxaline-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C8H2Br2N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine atoms and nitrile groups in its structure makes it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-2,3-dicarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6,7-Dibromoquinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under anhydrous conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with appropriate reagents and catalysts.
Major Products Formed
Substitution Reactions: Products include substituted quinoxaline derivatives with various functional groups.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Cyclization Reactions: Products include complex heterocyclic compounds with potential biological activity.
科学的研究の応用
6,7-Dibromoquinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine atoms and nitrile groups can enhance its binding affinity and specificity for these targets. The compound may also participate in redox reactions and other biochemical pathways .
類似化合物との比較
Similar Compounds
6,7-Dibromoquinoxaline: Lacks the nitrile groups but shares the brominated quinoxaline core.
2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at different positions.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: A naphthalene derivative with similar functional groups.
Uniqueness
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is unique due to the combination of bromine atoms and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry .
特性
分子式 |
C10H2Br2N4 |
|---|---|
分子量 |
337.96 g/mol |
IUPAC名 |
6,7-dibromoquinoxaline-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H2Br2N4/c11-5-1-7-8(2-6(5)12)16-10(4-14)9(3-13)15-7/h1-2H |
InChIキー |
WLFSNEJEHOECSC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)





![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

